molecular formula C18H16ClN5O B11130070 3-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B11130070
M. Wt: 353.8 g/mol
InChI Key: IOJVKGCGQDHPAN-UHFFFAOYSA-N
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Description

3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE is a complex organic compound that features both indole and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroindole-3-acetic acid: Shares the indole moiety but differs in its overall structure and properties.

    Substituted imidazoles: Similar in terms of heterocyclic structure but with different functional groups and applications.

Uniqueness

3-(4-CHLORO-1H-INDOL-1-YL)-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE is unique due to its combination of indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C18H16ClN5O/c19-14-4-3-5-15-13(14)7-10-23(15)11-8-18(25)20-12-17-22-21-16-6-1-2-9-24(16)17/h1-7,9-10H,8,11-12H2,(H,20,25)

InChI Key

IOJVKGCGQDHPAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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